L-Carnitine-d3 Chloride L-Carnitine-d3 Chloride L-Carnitine-d3 is intended for use as an internal standard for the quantification of L-carnitine by GC- or LC-MS. L-Carnitine is a conditionally essential nutrient. It is obtained from dietary sources or through the metabolism of lysine and methionine. L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, has other diverse roles on metabolism, and is involved in the maintenance of coenzyme A (CoA;) stores. Plasma and/or tissue levels of L-carnitine are decreased in primary L-carnitine deficiency, a disorder characterized by impaired fatty acid oxidation, with symptoms varying depending on whether it is systemic or muscle-specific.

Brand Name: Vulcanchem
CAS No.: 350818-62-1
VCID: VC0031352
InChI: InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3;
SMILES: C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Molecular Formula: C7H16ClNO3
Molecular Weight: 200.68 g/mol

L-Carnitine-d3 Chloride

CAS No.: 350818-62-1

Cat. No.: VC0031352

Molecular Formula: C7H16ClNO3

Molecular Weight: 200.68 g/mol

* For research use only. Not for human or veterinary use.

L-Carnitine-d3 Chloride - 350818-62-1

Specification

Description L-Carnitine-d3 is intended for use as an internal standard for the quantification of L-carnitine by GC- or LC-MS. L-Carnitine is a conditionally essential nutrient. It is obtained from dietary sources or through the metabolism of lysine and methionine. L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, has other diverse roles on metabolism, and is involved in the maintenance of coenzyme A (CoA;) stores. Plasma and/or tissue levels of L-carnitine are decreased in primary L-carnitine deficiency, a disorder characterized by impaired fatty acid oxidation, with symptoms varying depending on whether it is systemic or muscle-specific.

CAS No. 350818-62-1
Molecular Formula C7H16ClNO3
Molecular Weight 200.68 g/mol
IUPAC Name [(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Standard InChI InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3;
Standard InChI Key JXXCENBLGFBQJM-QKBJTWEASA-N
Isomeric SMILES [2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-]
SMILES C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Canonical SMILES C[N+](C)(C)CC(CC(=O)O)O.[Cl-]

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